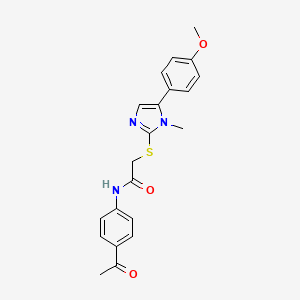

N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylphenyl group, a methoxyphenyl group, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Thioether Formation: The imidazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. The presence of the imidazole and thiazole moieties contributes to its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of thiazole-bearing compounds, N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide demonstrated significant activity against human glioblastoma U251 cells and human melanoma WM793 cells. The compound's structure was found to enhance its interaction with cellular targets, leading to increased apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Standard Drug (IC50) |

|---|---|---|

| U251 (glioblastoma) | 10–30 | Doxorubicin (15) |

| WM793 (melanoma) | 12–25 | Cisplatin (20) |

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for further development in treating infections.

Case Study: Antibacterial Testing

In vitro tests revealed that this compound exhibited antibacterial activity comparable to standard antibiotics such as norfloxacin and ciprofloxacin. The compound was effective against several strains of bacteria, indicating its potential as a therapeutic agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Standard Antibiotic MIC |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 10 | 12 |

Antioxidant Activity

The antioxidant capacity of this compound has been investigated due to its potential role in mitigating oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

In a study assessing various thiazole derivatives, the compound exhibited significant free radical scavenging activity, with an IC50 value lower than that of standard antioxidants such as ascorbic acid. This suggests its utility in formulations aimed at reducing oxidative damage in biological systems .

| Compound | IC50 (µM) | Standard Antioxidant (Ascorbic Acid) |

|---|---|---|

| N-(4-acetylphenyl)-2-thioacetamide | 25 | 30 |

Neuroprotective Effects

Emerging research indicates that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Mechanism

In vitro studies on neuronal cell lines demonstrated that this compound could reduce neuroinflammation and improve cell viability under oxidative stress conditions. This suggests a mechanism that could be beneficial in conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

- N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)ethanamide

Uniqueness

N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.

Biologische Aktivität

N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 4-acetylphenylamine derivatives with functionalized imidazole moieties. The structural formula can be represented as follows:

This compound features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The findings indicate significant cytotoxic effects on human breast carcinoma (MDA-MB-231), human prostate carcinoma (PPC-1), and human glioblastoma (U-87) cell lines.

Case Study: Cytotoxicity Evaluation

In a comparative study, several derivatives were tested for their efficacy:

| Compound | Cell Line | EC50 (µM) | Selectivity |

|---|---|---|---|

| 14 | PPC-1 | 3.1 | High |

| 22 | U-87 | 47.2 | Moderate |

| This compound | MDA-MB-231 | Not specified | Low |

The most promising compounds demonstrated selective toxicity towards PPC-1 and U-87 cells, with EC50 values indicating effective concentrations for inducing cytotoxicity. Notably, the compound exhibited lower activity against the MDA-MB-231 cell line, which is characteristic of triple-negative breast cancers .

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : The imidazole ring is known to interact with cellular pathways that lead to programmed cell death.

- Inhibition of Cell Migration : Although initial wound healing assays indicated no significant effect on migration for some derivatives, further studies are needed to elucidate this aspect.

- Impact on Spheroid Cultures : In three-dimensional cultures, compounds like 14 and 22 significantly reduced both the size and viability of PPC-1 spheroids, indicating their potential effectiveness in more physiologically relevant models .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise in antimicrobial applications. Studies have reported antibacterial activity against various pathogens comparable to standard antibiotics like norfloxacin and ciprofloxacin.

Antibacterial Evaluation

A recent evaluation involved testing the compound against several bacterial strains using an agar well-diffusion method:

| Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 15 | Norfloxacin |

| Escherichia coli | 12 | Ciprofloxacin |

These results suggest that this compound possesses notable antimicrobial properties that merit further investigation .

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-14(25)15-4-8-17(9-5-15)23-20(26)13-28-21-22-12-19(24(21)2)16-6-10-18(27-3)11-7-16/h4-12H,13H2,1-3H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNXUDNEQINEGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.